trans-2,cis-6-Nonadienal

Catalog No.
S598880
CAS No.
557-48-2
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,cis-6-Nonadienal

CAS Number

557-48-2

Product Name

trans-2,cis-6-Nonadienal

IUPAC Name

(2E,6Z)-nona-2,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N

SMILES

CCC=CCCC=CC=O

Solubility

Soluble in most fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,6Z)-2,6-Nonadienal; (E,Z)-2,6-Nonadienal; trans,cis-2,6-Nonadienal; (2E,6Z)-Nona-2,6-dienal; (2E,6Z)-Nonadienal; 2-trans-6-cis-Nonadienal

Canonical SMILES

CCC=CCCC=CC=O

Isomeric SMILES

CC/C=C\CC/C=C/C=O
  • Cucumbers: It contributes significantly to the characteristic "cucumber" aroma [].
  • Watermelon: It is present in freshly cut watermelon and contributes to its overall fragrance [].
  • Bread crust: It is formed during the baking process and contributes to the desirable aroma of bread crust.

Research suggests that trans-2,cis-6-nonadienal is biosynthesized from alpha-linolenic acid, a polyunsaturated fatty acid, by enzymes known as hydroperoxide lyases []. These enzymes break down specific molecules containing hydroperoxide groups, releasing volatile compounds like trans-2,cis-6-nonadienal in the process.

Applications in Flavor and Fragrance Research

Trans-2,cis-6-nonadienal is a valuable tool in flavor and fragrance research due to its unique odor profile. It possesses a complex aroma described as green, leafy, watery, and floral []. Researchers utilize it for various purposes, including:

  • Recreating natural flavors: Trans-2,cis-6-nonadienal can be used to enhance or replicate the natural flavors of fruits, vegetables, and other food products [].
  • Developing new flavor profiles: Due to its versatile aroma, researchers can explore using trans-2,cis-6-nonadienal in creating novel flavor profiles for various applications.
  • Understanding flavor perception: Studies investigating the interaction of trans-2,cis-6-nonadienal with olfactory receptors can contribute to a deeper understanding of how humans perceive specific flavors and aromas [].

Trans-2,cis-6-Nonadienal, also known as cucumber aldehyde, is an organic compound with the molecular formula C9_9H14_{14}O and a molar mass of 138.21 g/mol. This compound is characterized by its structure as a doubly unsaturated aldehyde, featuring a nine-carbon chain with two double bonds. It is primarily recognized for its distinctive aroma, which is often described as green, leafy, and floral, contributing significantly to the scent of cucumbers and other fresh produce such as bread crust and watermelon .

Typical of aldehydes and unsaturated compounds. It can participate in:

  • Condensation Reactions: It can be synthesized through the condensation of malonic acid with cis-4-heptenal to produce trans-2,cis-6-nonadienoic acid, followed by esterification and reduction to yield the aldehyde .
  • Biosynthesis: The compound is biosynthesized from alpha-linolenic acid via hydroperoxide lyases, which catalyze the breakdown of specific molecules containing hydroperoxide groups .
  • Formation of Schiff Bases: In the presence of certain compounds like Methyl Anthralinate or Indole, it can form Schiff bases .

Trans-2,cis-6-Nonadienal exhibits notable biological activities. It has been identified as a key plant volatile that plays a role in attracting pollinators and may have implications in plant defense mechanisms. Its aroma profile makes it significant in food science, where it contributes to flavor and scent profiles that enhance consumer appeal . Additionally, research indicates potential irritant properties at high concentrations, necessitating careful handling in various applications .

The synthesis of trans-2,cis-6-nonadienal can be achieved through several methods:

  • Condensation Method:
    • Malonic acid is condensed with cis-4-heptenal.
    • The resulting trans-2,cis-6-nonadienoic acid undergoes esterification with methanol.
    • Reduction with lithium tetrahydroaluminate produces the corresponding alcohol.
    • Finally, oxidation with potassium permanganate yields trans-2,cis-6-nonadienal .
  • Biosynthetic Pathway:
    • Derived from alpha-linolenic acid through enzymatic reactions facilitated by hydroperoxide lyases .

Trans-2,cis-6-nonadienal finds extensive applications across various industries:

  • Flavor and Fragrance Industry: Its unique scent profile makes it valuable for creating marine, cucumber, and melon notes in perfumes and food products .
  • Food Industry: Used as a flavoring agent due to its appealing aroma that enhances the sensory qualities of food items .

Research on interaction studies involving trans-2,cis-6-nonadienal primarily focuses on its olfactory properties and interactions with other compounds in flavor formulations. Its low detection threshold (in the order of parts per billion) indicates its potency in sensory applications, requiring careful dosage to achieve desired effects without overpowering other notes in formulations .

Similar Compounds: Comparison

Several compounds share structural similarities or aromatic profiles with trans-2,cis-6-nonadienal. Here are some notable examples:

Compound NameStructure TypeAroma ProfileUnique Features
Cis-6-NonenalUnsaturated aldehydeMelon-likeMore reminiscent of melon than cucumber
2-NonenalUnsaturated aldehydeSlightly fattyFound in various food products
Trans-2-cis-6-NonadienolAlcohol derivativeFloral and softMore floral compared to trans-2,cis-6-nonadienal
TriplalConstitutional isomerGreen-cut grassDistinctly different aroma profile

Trans-2,cis-6-nonadienal stands out due to its specific green and watery aroma associated with cucumbers, making it particularly valuable in flavor and fragrance applications compared to its similar counterparts.

Physical Description

Slightly yellow liquid; powerful, violet, cucumbe

XLogP3

2.2

Density

d 0.87
0.850-0.870

UNII

93E895X03C

GHS Hazard Statements

Aggregated GHS information provided by 1517 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 105 of 1517 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1412 of 1517 companies with hazard statement code(s):;
H315 (99.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

557-48-2
26370-28-5

Wikipedia

(2E,6Z)-2,6-nonadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2,6-Nonadienal, (2E,6Z)-: ACTIVE

Dates

Modify: 2023-08-15

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